1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole core substituted with methoxyphenyl, dimethyl, and pyrazolyl groups, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of an acid catalyst to form the intermediate 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques are also tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide
- 1-(2-chlorophenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide
- 1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide
Uniqueness
1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H20N4O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-12-9-15(18(23)20-14-10-19-21(3)11-14)13(2)22(12)16-7-5-6-8-17(16)24-4/h5-11H,1-4H3,(H,20,23) |
InChI Key |
YBSMVQPNGLJGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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